molecular formula C29H27ClF3N3O3 B3128593 N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide CAS No. 338963-25-0

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide

Cat. No. B3128593
CAS RN: 338963-25-0
M. Wt: 558 g/mol
InChI Key: VSVDGJWQNIAGCZ-UHFFFAOYSA-N
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Description

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide is a useful research compound. Its molecular formula is C29H27ClF3N3O3 and its molecular weight is 558 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibition in Drug Metabolism

One area of research involves the role of chemical inhibitors in drug metabolism, particularly focusing on Cytochrome P450 enzymes in human liver microsomes. Chemical inhibitors, including those structurally related to the specified compound, are crucial for understanding drug-drug interactions and predicting the involvement of specific CYP isoforms in drug metabolism. This knowledge is vital for the safe coadministration of multiple drugs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antitubercular Activity

Research into the modification of drug structures to enhance antitubercular activity is another application. For instance, modifications to the isoniazid structure, incorporating pyridinyl and other aromatic moieties, have shown significant in vitro efficacy against various mycobacterial strains. These modifications aim to develop new leads for antitubercular compounds, highlighting the relevance of such chemical structures in medicinal chemistry (Asif, 2014).

Chemistry and Properties of Heterocyclic Compounds

The study of heterocyclic compounds, such as pyridines and their complexes, encompasses the synthesis, properties, and potential applications of these molecules in various fields, including pharmaceuticals. Research reviews have covered the preparation, properties, and biological activities of these compounds, indicating the broad interest in their chemistry and potential applications (Boča, Jameson, & Linert, 2011).

Drug Development and Pharmacophore Design

In drug development, the design and synthesis of compounds with specific scaffolds, such as imidazoles and pyridines, are pivotal. These compounds serve as selective inhibitors for key proteins involved in disease pathways, illustrating the critical role of structural design in creating effective therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Heterocyclic N-oxide Molecules in Synthesis and Drug Applications

The synthesis and application of heterocyclic N-oxide molecules, including pyridine derivatives, have been extensively explored due to their versatility as synthetic intermediates and their significant biological importance. These compounds have been utilized in metal complex formation, catalysis, and as potent agents with anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClF3N3O3/c30-24-15-20(29(31,32)33)16-34-27(24)39-22-12-10-21(11-13-22)35-26(37)25(14-18-6-2-1-3-7-18)36-17-19-8-4-5-9-23(19)28(36)38/h4-5,8-13,15-16,18,25H,1-3,6-7,14,17H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVDGJWQNIAGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)N4CC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide
Reactant of Route 3
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide
Reactant of Route 4
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-cyclohexyl-2-(3-oxo-1H-isoindol-2-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.